Cas no 104575-36-2 (Benzoic acid,3,4,5-trimethoxy-, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester)

Benzoic acid,3,4,5-trimethoxy-, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester structure
104575-36-2 structure
Product Name:Benzoic acid,3,4,5-trimethoxy-, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester
CAS No:104575-36-2
MF:C16H19N3O7
MW:365.337964296341
CID:202251
PubChem ID:149338
Update Time:2025-04-19

Benzoic acid,3,4,5-trimethoxy-, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,3,4,5-trimethoxy-, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester
    • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate
    • 2-(2-methyl-5-nitroimidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate
    • 104575-36-2
    • CHEMBL290851
    • Benzoic acid, 3,4,5-trimethoxy-, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester
    • SCHEMBL3770193
    • DTXSID00146578
    • Inchi: 1S/C16H19N3O7/c1-10-17-9-14(19(21)22)18(10)5-6-26-16(20)11-7-12(23-2)15(25-4)13(8-11)24-3/h7-9H,5-6H2,1-4H3
    • InChI Key: SVTLMDWAMSAFIE-UHFFFAOYSA-N
    • SMILES: O(C(C1C=C(C(=C(C=1)OC)OC)OC)=O)CCN1C(=CN=C1C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 365.12237
  • Monoisotopic Mass: 365.122
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 473
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 118Ų

Experimental Properties

  • Density: 1.33
  • Boiling Point: 520.9°Cat760mmHg
  • Flash Point: 268.8°C
  • Refractive Index: 1.567
  • PSA: 114.95
  • LogP: 2.50570
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